molecular formula C19H16BrNO2 B174153 2,6-Bis(benzyloxy)-3-bromopyridine CAS No. 16727-47-2

2,6-Bis(benzyloxy)-3-bromopyridine

Cat. No. B174153
CAS RN: 16727-47-2
M. Wt: 370.2 g/mol
InChI Key: BHPOOUUMRGOCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Bis(benzyloxy)-3-bromopyridine” is a chemical compound with the molecular formula C19H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of biological properties .


Synthesis Analysis

While specific synthesis methods for “2,6-Bis(benzyloxy)-3-bromopyridine” were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a significant process in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(benzyloxy)-3-bromopyridine” consists of a pyridine ring substituted with benzyloxy groups at the 2 and 6 positions . The exact molecular weight of this compound is 291.125916 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(benzyloxy)-3-bromopyridine” include a molecular weight of 291.344 Da and a monoisotopic mass of 291.125916 Da . The compound is solid at room temperature .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives:

    • The preparation of pyridine derivatives using bromopyridines, including 2,6-bis(benzyloxy)-3-bromopyridine, involves the Grignard reaction. This process yields various pyridylmagnesium bromide compounds, which are key intermediates in organic synthesis (Proost & Wibaut, 1940).
  • Photoinduced Energy Transfer:

    • Research on rod-like dinuclear Ru(II) polypyridine compounds, which include derivatives of 2,6-bis(benzyloxy)-3-bromopyridine, demonstrates their significant absorption spectra, redox behavior, and photophysical properties. These compounds are used in studying photoinduced energy transfer (Santoni et al., 2009).
  • Amination and Cross-Coupling Reactions:

    • The compound plays a role in the synthesis of 2-aminopyridines, which are crucial in the formation of bioactive natural products and organic materials. Reactions involving 2,6-bis(benzyloxy)-3-bromopyridine lead to the selective production of 6-bromopyridine-2-amines, valuable for subsequent C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).
  • Synthesis of Chelate Intermediates:

    • In the field of fluorescence immunoassay, 2,6-bis(benzyloxy)-3-bromopyridine derivatives are synthesized for use as bifunctional chelate intermediates. This application is important in developing time-resolved fluorescence immunoassay techniques (Wen-long, 2008).
  • Metal Complex Formation:

    • Studies also include the formation of metal complexes, such as (μ-Oxo)bis(μ-acetato)diiron(III) complexes with dinucleating hexapyridine ligands derived from 2,6-bis(benzyloxy)-3-bromopyridine. These complexes are characterized for their infrared, UV/vis, mass, and Mossbauer spectroscopies, providing insights into their structural and electronic properties (Kodera et al., 1996).
  • Antiprotozoal Activity:

    • Novel bis-benzamidino imidazo[1,2-a]pyridines, synthesized using 2,6-bis(benzyloxy)-3-bromopyridine, have been studied for their antiprotozoal activity. These compounds show promise in inhibiting protozoan parasites, contributing to the field of medicinal chemistry (Ismail et al., 2008).
  • Polyimide Synthesis:

    • Research into novel polyimides derived from 2,6-bis(benzyloxy)-3-bromopyridine explores the synthesis of a new class of aromatic diamine monomers. These monomers are used to prepare polyimides, which are important materials in various industrial applications (Zhang et al., 2005).
  • Extraction of Lanthanides and Actinides:

    • The compound is involved in the development of hydrophobic tridentate ligands for the selective extraction of americium(III) from europium(III), contributing to the field of nuclear waste management and recycling (Drew et al., 2004).

Future Directions

The future directions of “2,6-Bis(benzyloxy)-3-bromopyridine” research could involve exploring its potential biological activities, given the known properties of pyridine derivatives . Further studies could also investigate its synthesis methods and chemical reactions.

properties

IUPAC Name

3-bromo-2,6-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPOOUUMRGOCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618418
Record name 2,6-Bis(benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(benzyloxy)-3-bromopyridine

CAS RN

16727-47-2
Record name 3-Bromo-2,6-bis(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16727-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(benzyloxy)-3-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(benzyloxy)-3-bromopyridine
Reactant of Route 2
Reactant of Route 2
2,6-Bis(benzyloxy)-3-bromopyridine
Reactant of Route 3
Reactant of Route 3
2,6-Bis(benzyloxy)-3-bromopyridine
Reactant of Route 4
Reactant of Route 4
2,6-Bis(benzyloxy)-3-bromopyridine
Reactant of Route 5
Reactant of Route 5
2,6-Bis(benzyloxy)-3-bromopyridine
Reactant of Route 6
Reactant of Route 6
2,6-Bis(benzyloxy)-3-bromopyridine

Citations

For This Compound
2
Citations
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
Immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common cereblon (CRBN) recruiters in proteolysis-targeting chimera (…
Number of citations: 2 pubs.acs.org
J Hu - 2022 - search.proquest.com
Introduction. Acute lymphoblastic leukemia (ALL) is the most common cancer in children, and risk-adapted chemotherapies have dramatically improved the outcomes of this disease. …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.